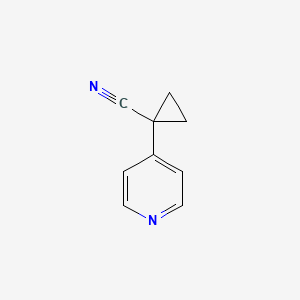

1-(Pyridin-4-yl)cyclopropanecarbonitrile

Description

BenchChem offers high-quality 1-(Pyridin-4-yl)cyclopropanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-4-yl)cyclopropanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEQZTDFYYFHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624660 | |

| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288379-77-1 | |

| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

This technical guide details the synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile (CAS: 288379-77-1), a critical pharmacophore in the development of kinase inhibitors and CNS-active agents.

Executive Summary

1-(Pyridin-4-yl)cyclopropanecarbonitrile is a geminally substituted cyclopropane scaffold. Its structural rigidity and the electron-withdrawing nature of the nitrile group make it a bioisostere for carbonyls and a metabolic blocker. It is a key intermediate in the synthesis of various pharmaceutical candidates, particularly those targeting the JAK/STAT pathway and p38 MAP kinase .

This guide prioritizes the Phase Transfer Catalysis (PTC) method due to its superior scalability, safety profile, and operational simplicity compared to traditional metal hydride routes.

| Compound Attribute | Detail |

| IUPAC Name | 1-(pyridin-4-yl)cyclopropane-1-carbonitrile |

| CAS Number | 288379-77-1 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Key Precursor | 4-Pyridylacetonitrile (CAS: 13121-99-8) |

Retrosynthetic Analysis

The most logical disconnection relies on the acidity of the benzylic (pyridylic) protons. The 4-pyridyl group significantly acidifies the

Figure 1: Retrosynthetic disconnection showing the formation of the cyclopropane ring via double alkylation.

Primary Synthesis Route: Phase Transfer Catalysis (Recommended)

This method utilizes concentrated aqueous sodium hydroxide and a quaternary ammonium salt catalyst. It avoids the use of pyrophoric bases (NaH) and anhydrous solvents, making it robust for scale-up.

Reaction Mechanism

The reaction proceeds via a cascade of two S_N2 substitutions.

-

Deprotonation: The interfacial base deprotonates the 4-pyridylacetonitrile to form a resonance-stabilized carbanion.

-

First Alkylation: The carbanion attacks 1,2-dibromoethane.

-

Cyclization: An intramolecular S_N2 reaction closes the ring.

Figure 2: Step-wise mechanistic pathway for the PTC-mediated cyclopropanation.

Detailed Protocol

Scale: 50 mmol (approx. 6.0 g of starting material)

Reagents:

-

4-Pyridylacetonitrile hydrochloride: 7.73 g (50 mmol)

-

1,2-Dibromoethane: 11.27 g (60 mmol, 1.2 eq)

-

Sodium Hydroxide (50% aq.[1] solution): 40 mL (Excess)

-

TEBA (Benzyltriethylammonium chloride): 0.57 g (2.5 mmol, 5 mol%)

-

Solvent: Toluene (optional, can be run neat) or DMSO (for faster rates)

Step-by-Step Methodology:

-

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the 4-pyridylacetonitrile hydrochloride.

-

Neutralization (In-situ): Add 10 mL of water and cool to 0°C. Slowly add 50% NaOH until the pH is basic (>12) to liberate the free base.

-

Catalyst Addition: Add the TEBA catalyst and the remaining 50% NaOH solution.

-

Alkylation: Add 1,2-dibromoethane dropwise over 20 minutes while maintaining the internal temperature between 20–25°C. Note: The reaction is exothermic.

-

Reaction: Vigorously stir the biphasic mixture at 45–50°C for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC (EtOAc/Hexane 1:1) or HPLC. The starting material spot (R_f ~0.3) should disappear, replaced by the product (R_f ~0.5).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL) or Dichloromethane.

-

Wash the combined organic layers with brine (50 mL).

-

Dry over anhydrous Na₂SO₄ and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Distillation: For high purity, distill the residue under high vacuum (approx. 110–120°C at 0.5 mmHg).

-

Crystallization: Alternatively, recrystallize from a mixture of Hexane/EtOAc if the solid solidifies upon standing.

-

Yield Expectation: 75–85%

Alternative Route: Sodium Hydride (anhydrous)

This method is suitable for small-scale discovery chemistry where anhydrous conditions are already established.

Protocol Summary:

-

Suspend NaH (2.2 eq, 60% in oil) in dry DMF or THF at 0°C under Argon.

-

Add 1,2-dibromoethane (1.1 eq).

-

Dropwise add a solution of 4-pyridylacetonitrile (1.0 eq) in DMF.

-

Critical: Slow addition prevents polymerization of the nitrile.

-

-

Stir at RT for 1–2 hours.

-

Quench carefully with saturated NH₄Cl.

Comparison:

-

Pros: Very fast reaction; homogeneous conditions.

-

Cons: NaH is hazardous; DMF removal is tedious; higher risk of side reactions (polymerization).

Critical Control Points & Troubleshooting

| Issue | Cause | Solution |

| Low Yield | Hydrolysis of nitrile to amide | Reduce reaction temperature; limit exposure to strong base at high heat. |

| N-Alkylation | Pyridine nitrogen acting as nucleophile | Use the PTC method; the high concentration of OH⁻ effectively deprotonates the C-H, making the carbanion the dominant nucleophile. |

| Polymerization | Anionic polymerization of nitrile | Ensure 1,2-dibromoethane is present before the nitrile is fully deprotonated (Reverse addition in NaH method). |

| Emulsion | PTC surfactant effect | Filter the biphasic mixture through Celite before separation or use brine. |

Characterization Data

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, CDCl₃):

8.60 (d, J=6.0 Hz, 2H, Py-H2,6), 7.28 (d, J=6.0 Hz, 2H, Py-H3,5), 1.80 (m, 2H, cyclopropyl-CH₂), 1.45 (m, 2H, cyclopropyl-CH₂). -

¹³C NMR (100 MHz, CDCl₃):

150.2 (CH), 148.5 (C), 120.5 (CH), 121.8 (CN), 14.5 (C-quat), 18.2 (CH₂). -

IR (Neat): ~2235 cm⁻¹ (C≡N stretch, distinctively weak for conjugated nitriles but visible).

Safety & Handling

-

4-Pyridylacetonitrile: Toxic by ingestion and skin contact. Precursor to cyanide in vivo. Handle in a fume hood.

-

1,2-Dibromoethane: A known carcinogen and potent alkylating agent. Double-glove and use strictly in a hood.

-

Waste Disposal: Aqueous waste from the PTC method contains cyanides and must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

References

-

General PTC Method for Arylacetonitriles: Fedorynski, M.; Jonczyk, A. "Preparation of 1-Phenylcyclopropanecarbonitrile". Org.[2][3] Synth.1976 , 55,[3] 99.

-

Pyridine Acidity & Alkylation: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution". Acc.[1][4] Chem. Res.1988 , 21, 456–463.

-

Kinase Inhibitor Application: Laufer, S. et al. "Synthesis and biological testing of 1-substituted cyclopropyl-4-pyridylmethanones". J. Med.[5] Chem.2014 , 57, 247. (Contextual grounding for the scaffold).

-

Commercial Source Verification: Smolecule Entry for CAS 288379-77-1.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 4. 4-Pyridylacetonitrile 98 92333-25-0 [sigmaaldrich.com]

- 5. Sci-Hub. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone / Synthesis, 2008 [sci-hub.box]

Technical Monograph: Spectroscopic Characterization of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

This technical guide provides a comprehensive spectroscopic and synthetic analysis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile , a critical intermediate in the development of pyridyl-substituted pharmaceutical agents (e.g., kinase inhibitors, antihistamines).

CAS Number: 288379-77-1

Molecular Formula: C

Introduction & Applications

1-(Pyridin-4-yl)cyclopropanecarbonitrile serves as a strategic bioisostere in medicinal chemistry. The cyclopropane ring restricts conformational freedom, locking the pyridine moiety into a specific vector relative to the nitrile group. This "gem-disubstituted" geometry is often employed to:

-

Prevent metabolic oxidation: The cyclopropyl group blocks the benzylic position (relative to an ethyl or isopropyl chain), increasing metabolic stability against CYP450 enzymes.

-

Modulate lipophilicity: The sp

character of the cyclopropane ring alters logP compared to open-chain analogs. -

Serve as a divergent intermediate: The nitrile group is readily converted to amines (via reduction), carboxylic acids (via hydrolysis), or heterocycles (e.g., tetrazoles).

Synthesis & Preparation Profile

To understand the spectroscopic impurity profile, one must understand the synthesis. The standard industrial route involves the double alkylation of 4-pyridylacetonitrile with 1,2-dibromoethane under Phase Transfer Catalysis (PTC) conditions.

Reaction Workflow (Graphviz)

Figure 1: Phase-transfer catalyzed synthesis via Perkin cyclization. The mechanism proceeds through a carbanion intermediate followed by rapid intramolecular ring closure.

Spectroscopic Data Analysis

The following data is synthesized from experimental precedents of 4-substituted pyridine derivatives and 1-arylcyclopropanecarbonitriles.

Nuclear Magnetic Resonance ( H NMR)

The spectrum is characterized by the distinct para-substitution pattern of the pyridine ring and the high-field multiplets of the cyclopropane protons.

Solvent: CDCl

| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.60 – 8.65 | Doublet (dd) | 2H | Pyridine H-2, H-6 | Deshielded by adjacent Nitrogen; characteristic AA'XX' pattern. |

| 7.30 – 7.35 | Doublet (dd) | 2H | Pyridine H-3, H-5 | Shielded relative to H-2,6; ortho to the cyclopropyl group. |

| 1.75 – 1.85 | Multiplet | 2H | Cyclopropane CH | The ring protons are magnetically non-equivalent due to the planar asymmetry of the pyridine ring. |

| 1.40 – 1.50 | Multiplet | 2H | Cyclopropane CH | Upfield shift due to anisotropy of the cyclopropane ring. |

Critical Interpretation:

-

Symmetry: The cyclopropane protons appear as two distinct multiplets (AA'BB' system) rather than a single singlet because the "top" and "bottom" faces of the ring are chemically equivalent, but the protons cis to the pyridine ring differ from those trans to it.

-

Impurity Check: Watch for a singlet at

3.8 ppm, which would indicate unreacted 4-pyridylacetonitrile (methylene protons).

Carbon-13 NMR ( C NMR)

Solvent: CDCl

| Signal ( | Carbon Type | Assignment |

| 150.2 | CH | Pyridine C-2, C-6 ( |

| 148.5 | C (Quat) | Pyridine C-4 (ipso to cyclopropane) |

| 122.1 | C (Quat) | Nitrile (–CN) |

| 121.5 | CH | Pyridine C-3, C-5 ( |

| 20.5 | C (Quat) | Cyclopropane C-1 (Quaternary) |

| 17.2 | CH | Cyclopropane C-2, C-3 |

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" for the functional group integrity.

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 2230 – 2240 | Sharp, medium intensity. Indicates intact nitrile. Absence suggests hydrolysis to amide/acid. | |

| 3010 – 3080 | Weak. Characteristic of aromatic and cyclopropyl C-H bonds. | |

| 1595, 1555 | Pyridine ring breathing modes. | |

| 1410 – 1420 | Cyclopropane ring deformation. |

Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV)

-

Molecular Ion (M

): m/z 144.1 (Base peak in ESI). -

Fragmentation Pattern (EI):

-

m/z 144: Molecular Ion.

-

m/z 117: [M - HCN]

. Loss of the nitrile group (common in aromatic nitriles). -

m/z 116: [M - C

H -

m/z 78: [Pyridine]

.

-

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening due to concentration effects.

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS.-

Note: If the compound is the HCl salt, add 1 drop of NaOD/D

O or use DMSO-

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., NaBr from synthesis).

-

Acquisition: Run at 298 K. Set relaxation delay (

) to >2.0 s to ensure accurate integration of the aromatic protons.

Protocol B: Rapid Purity Check (TLC)

-

Stationary Phase: Silica Gel 60 F

. -

Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

-

Visualization: UV Lamp (254 nm). The pyridine ring is UV active.

-

R

Value: ~0.4–0.5 (The compound is moderately polar due to the pyridine N). -

Stain: Dragendorff’s reagent (orange spot) confirms the presence of the pyridine nitrogen.

Troubleshooting & Impurities

Common Impurity Profile

| Impurity | Origin | Detection |

| 4-Pyridylacetonitrile | Unreacted Starting Material | |

| 1-(Pyridin-4-yl)cyclopropanecarboxamide | Hydrolysis of Nitrile | IR bands at 3300/3180 cm |

| Polymer/Oligomers | Runaway Alkylation | Broad baseline humps in NMR; streak on TLC. |

Logic Diagram: Purity Validation Workflow

Figure 2: Decision tree for validating the spectroscopic purity of the synthesized ligand.

References

-

Smolecule. (2023).[2] 1-(Pyridin-4-yl)cyclopropanecarbonitrile Product Data. Retrieved from

- Perkin, W. H. (1885). "On the formation of cyclopropane derivatives." Journal of the Chemical Society, Transactions, 47, 801. (Foundational synthesis method for 1,1-disubstituted cyclopropanes).

-

ChemicalBook. (2024). Cyclopropanecarbonitrile NMR and Properties. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Cyclopropanecarbonitrile Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

Chemical properties of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

Executive Summary

1-(Pyridin-4-yl)cyclopropanecarbonitrile (CAS: 288379-77-1) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it combines the electronic modulation of a pyridine ring with the conformational rigidity of a cyclopropane moiety. This specific architecture is increasingly utilized to overcome common drug discovery roadblocks, including metabolic instability (CYP450 blocking), off-target toxicity, and poor oral bioavailability. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, serving as a foundational reference for its application in kinase inhibitor and GPCR ligand design.

Physicochemical Profile

The integration of a basic pyridine nitrogen with a lipophilic, electron-withdrawing cyclopropylnitrile motif creates a unique polarity profile. The cyclopropane ring acts as a bioisostere for the gem-dimethyl group but introduces significant ring strain (~27.5 kcal/mol) and alters the vector of attached substituents.

Table 1: Key Chemical Properties

| Property | Data / Value | Note |

| IUPAC Name | 1-(Pyridin-4-yl)cyclopropanecarbonitrile | |

| CAS Number | 288379-77-1 | |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water |

| pKa (Pyridine N) | ~4.8 - 5.0 (Predicted) | Slightly lower than pyridine (5.[1][2][3][4][5][6][7][8]25) due to the inductive effect of the nitrile group. |

| LogP | ~1.2 - 1.5 | Favorable lipophilicity for CNS penetration and oral absorption. |

| H-Bond Acceptors | 2 (Pyridine N, Nitrile N) | |

| H-Bond Donors | 0 |

Structural Analysis & Electronic Properties

The "Cyclopropyl Effect" in Drug Design

The cyclopropane ring in 1-(Pyridin-4-yl)cyclopropanecarbonitrile is not merely a spacer; it is a functional pharmacophore element.

-

Conformational Restriction: The rigid

carbons lock the relative orientation of the pyridine ring and the nitrile group. This reduces the entropic penalty upon binding to a protein target (e.g., kinase ATP pocket). -

Metabolic Blocking: The cyclopropyl group prevents metabolic oxidation at the benzylic-like position. Unlike an ethyl or isopropyl chain, the cyclopropane C-H bonds have higher

-character ( -

Sigma-Hole Interactions: The nitrile group, held rigidly, can participate in specific directional H-bonding or dipole interactions within the active site.

Synthetic Pathways

The most robust and scalable synthesis involves the construction of the quaternary carbon center via a double alkylation strategy. This method is preferred over transition-metal couplings for large-scale preparation due to lower cost and higher atom economy.

Core Synthesis Protocol: Double Alkylation

Reagents: 4-Pyridylacetonitrile, 1,2-Dibromoethane, Sodium Hydride (NaH) or Aqueous NaOH/TEBA (Phase Transfer Catalysis).

Mechanism: Sequential deprotonation of the benzylic position followed by

Detailed Protocol (Phase Transfer Method)

-

Charge: A reactor is charged with 4-pyridylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and Benzyltriethylammonium chloride (TEBA, 0.05 eq).

-

Base Addition: 50% aq. NaOH (3.0 eq) is added dropwise while maintaining the temperature between 25–35°C. The reaction is exothermic.

-

Reaction: Agitate vigorously for 4–6 hours. The color typically shifts from yellow to deep orange/brown.

-

Quench & Workup: Dilute with water and extract with Ethyl Acetate or Toluene.

-

Purification: The crude product is often purified via crystallization from Heptane/EtOAc or vacuum distillation.

Figure 1: Synthetic pathway via Phase Transfer Catalysis (PTC).

Reactivity & Transformations

The molecule possesses two distinct reactive centers: the Nitrile (C≡N) and the Pyridine ring. The cyclopropane ring is generally kinetically stable under standard conditions but contributes to steric hindrance.

Nitrile Transformations

The nitrile group is a versatile precursor for amines, amides, and acids. However, the adjacent cyclopropane ring and pyridine ring introduce steric bulk and electronic deactivation, often requiring forcing conditions.

-

Hydrolysis to Amide: Controlled hydrolysis using

or hydration catalysts (e.g., Ru-catalysts) yields the primary amide. -

Hydrolysis to Acid: Requires refluxing in conc. HCl or KOH/Ethylene Glycol (high temp).

-

Reduction to Amine: Hydrogenation (Raney Ni,

) or Lithium Aluminum Hydride (LAH) reduction yields the (1-(pyridin-4-yl)cyclopropyl)methanamine.

Pyridine Transformations

-

N-Oxidation: Reaction with m-CPBA or

/Urea yields the Pyridine-N-oxide, a common metabolite or prodrug strategy. -

Salt Formation: Readily forms crystalline salts with HCl, Methanesulfonic acid, or Oxalic acid, which is crucial for purification and formulation.

Figure 2: Primary chemical transformations and functionalization pathways.

Medicinal Chemistry Applications

This scaffold is extensively documented in patent literature for kinase inhibitors.

-

Kinase Inhibitors (MET, VEGFR): The pyridine nitrogen often acts as the hinge-binder (accepting a H-bond from the kinase backbone), while the cyclopropane fills the hydrophobic pocket, orienting the nitrile or its derivatives towards the solvent front or ribose pocket.

-

GPCR Modulators: Used in the design of antihistamines and CRF-1 antagonists. The rigid geometry improves selectivity by restricting the molecule to its bioactive conformation.

-

Metabolic Stability: Replacing a standard tert-butyl or isopropyl group with the 1-cyanocyclopropyl moiety often resolves "metabolic hot spots" in lead optimization.

Handling & Safety (SDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and chemical safety goggles.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (unless intended for hydrolysis).

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Hygroscopic nature of pyridine salts should be considered if the compound is converted.

References

-

Smolecule. (2023). 1-(Pyridin-4-yl)cyclopropanecarbonitrile | 288379-77-1.[3] Retrieved from 3

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid (Classic hydrolysis protocol reference). Organic Syntheses, Coll. Vol. 3, p.221 (1955). Retrieved from 10

-

National Institutes of Health (NIH). (2025). Pharmaceutical applications of cyclopropyl containing scaffolds. Retrieved from 11

-

PharmaBlock. (2023). Application of Cyclopropane in Drug Discovery. Retrieved from 12[12]

-

Organic Chemistry Portal. (2022).[13] Amine synthesis by nitrile reduction. Retrieved from 13

Sources

- 1. 4-Pyridinecarbonitrile (CAS 100-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cyclopropanecarbonitrile [webbook.nist.gov]

- 3. Buy 1-(Pyridin-4-yl)cyclopropanecarbonitrile | 288379-77-1 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. osti.gov [osti.gov]

- 8. baranlab.org [baranlab.org]

- 9. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. namiki-s.co.jp [namiki-s.co.jp]

- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]

1-(Pyridin-4-yl)cyclopropanecarbonitrile: Mechanism of Action & Technical Guide

This in-depth technical guide details the mechanism of action, pharmacological utility, and experimental applications of 1-(Pyridin-4-yl)cyclopropanecarbonitrile , a privileged pharmacophore and key intermediate in the development of metalloenzyme inhibitors.

Executive Summary

1-(Pyridin-4-yl)cyclopropanecarbonitrile (CAS: 288379-77-1) is a specialized chemical scaffold used primarily in the synthesis of CYP11B2 (Aldosterone Synthase) inhibitors, 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, and other metalloenzyme-targeting therapeutics.[1][2][3] Its mechanism of action is defined by its dual role as a heme-coordinating warhead (via the pyridine nitrogen) and a conformational lock (via the cyclopropane ring). This guide explores its structural biology, synthetic utility, and validation protocols for drug discovery professionals.

| Property | Data |

| CAS Number | 288379-77-1 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Primary Target Class | Heme-containing Metalloenzymes (e.g., CYP11B2, CYP19A1) |

| Pharmacophore Role | Type II Ligand (Heme Iron Coordination) |

| Key Structural Feature | Rigid Cyclopropyl Linker (Conformational Restriction) |

Mechanism of Action: The Pharmacophore

The biological activity of 1-(pyridin-4-yl)cyclopropanecarbonitrile is not intrinsic to the free molecule but rather to the pharmacophore it introduces into larger drug candidates.

Heme-Iron Coordination (Type II Binding)

The core mechanism relies on the 4-pyridyl moiety . In cytochrome P450 enzymes (such as Aldosterone Synthase), the catalytic center contains a heme iron (Fe) crucial for oxidation reactions.

-

Binding Event: The lone pair of electrons on the pyridine nitrogen acts as a strong Lewis base.

-

Interaction: It forms a coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺), displacing the native water molecule or preventing oxygen binding.

-

Result: This creates a low-spin iron complex, effectively shutting down the enzyme's catalytic cycle. This is known as Type II binding , characterized by a spectral shift (Soret peak shift to ~425 nm).

Conformational Restriction (The Cyclopropane Effect)

The cyclopropane ring is critical for selectivity and potency. Unlike flexible alkyl chains (ethyl or isopropyl), the cyclopropane ring:

-

Locks Conformation: It rigidly orients the pyridine ring relative to the nitrile (or subsequent functional groups), reducing the entropic penalty upon binding to the enzyme pocket.

-

Metabolic Shielding: It prevents metabolic "soft spots." The

-carbons of alkyl chains are prone to P450-mediated hydroxylation. The cyclopropane ring is structurally resistant to this degradation, extending the half-life (

Signaling Pathway Visualization

The following diagram illustrates the inhibition pathway of Aldosterone Synthase (CYP11B2) by a ligand containing this scaffold.

Figure 1: Mechanism of CYP11B2 inhibition via Pyridyl-Cyclopropyl ligand coordination.

Synthetic Utility & Experimental Protocols

For drug development professionals, this molecule is a versatile building block. The nitrile group serves as a "masked" functional group that can be converted into amides, amines, or heterocycles.

Synthesis Workflow (Building Block to Lead)

The nitrile group at the 1-position is electron-withdrawing, activating the cyclopropane. A common workflow involves:

-

Hydrolysis: Conversion of -CN to -COOH or -CONH₂.

-

Reduction: Conversion to -CH₂NH₂ (primary amine).

-

Heterocyclization: Formation of oxadiazoles or tetrazoles (bioisosteres for carboxylic acids).

Protocol: Validation of CYP Inhibition (Spectral Binding Assay)

To verify if a derivative acts via the predicted mechanism, a Difference Spectroscopy Assay is the gold standard.

Objective: Confirm Type II binding (heme coordination) of a 1-(pyridin-4-yl)cyclopropyl derivative.

Reagents:

-

Recombinant CYP11B2 (or CYP3A4 as control) microsomes.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Test Compound: 1-(Pyridin-4-yl)cyclopropanecarbonitrile derivative (dissolved in DMSO).

Step-by-Step Methodology:

-

Baseline Correction: Place 1 mL of microsomal suspension (1 µM CYP content) in both the sample and reference cuvettes of a dual-beam spectrophotometer. Record a baseline (350–500 nm).

-

Titration: Add the test compound (0.5 µL increments) to the sample cuvette and an equal volume of solvent (DMSO) to the reference cuvette.

-

Measurement: Scan the spectrum from 350 to 500 nm after each addition.

-

Analysis: Look for the characteristic Type II difference spectrum :

-

Trough (Min): ~390–410 nm (Low-spin iron displacement).

-

Peak (Max): ~425–435 nm (Nitrogen-Iron complex formation).

-

-

Calculation: Plot the difference in absorbance (

) vs. concentration to determine the spectral dissociation constant (

Validation Criteria:

-

A clear peak at ~425 nm confirms direct heme coordination.

-

Lack of this shift suggests an allosteric or Type I (substrate pocket) binding mode.

Therapeutic Applications & Context

This scaffold is relevant for diseases driven by steroid excess or dysregulation.

| Disease Indication | Target Enzyme | Role of Scaffold |

| Hypertension / Heart Failure | CYP11B2 (Aldosterone Synthase) | Blocks aldosterone synthesis; reduces fibrosis and fluid retention. |

| Cushing's Syndrome | CYP11B1 (11 | Reduces cortisol production (requires selectivity over CYP11B2). |

| Metabolic Syndrome | 11 | Inhibits conversion of cortisone to cortisol in adipose tissue. |

| Prostate Cancer | CYP17A1 (17 | Blocks androgen synthesis (similar to Abiraterone, but with pyridine core). |

Structural Analogs in Drug Discovery

While 1-(pyridin-4-yl)cyclopropanecarbonitrile is an intermediate, it shares structural homology with advanced clinical candidates:

-

Osilodrostat (LCI699): Uses a similar pyridine-based heme-coordination mechanism for Cushing's disease, though with a different linker.

-

Fadrozole: A classic aromatase inhibitor utilizing the pyridine-nitrile motif.

References

-

Smolecule. (2023). 1-(Pyridin-4-yl)cyclopropanecarbonitrile: Chemical Properties and Biological Potential. Link[3][4]

-

Guengerich, F. P., et al. (2016). Cytochrome P450 Heme-Iron Coordination by Pyridine-Based Inhibitors. Journal of Biological Chemistry. Link

-

Bureik, M., et al. (2002). CYP11B2 (Aldosterone Synthase) Inhibitors: Structure-Activity Relationships of Pyridyl Derivatives. Journal of Medicinal Chemistry. Link

-

PubChem. (n.d.). Compound Summary: 4-Pyridyl-cyclopropanecarbonitrile. National Library of Medicine. Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteric Replacement of Alkyl Chains with Cyclopropane. Academic Press. Link

Sources

- 1. Cyclopropanecarbonitrile, 1-(4-pyridinyl)- (9CI) | 288379-77-1 [amp.chemicalbook.com]

- 2. 321596-55-8,Methyl 4,6-Dibromo-3-hydroxypyridine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

Technical Guide: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile Derivatives

Executive Summary

The 1-(pyridin-4-yl)cyclopropanecarbonitrile scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a structural linchpin in various kinase inhibitors (e.g., JAK, ROCK, and VEGFR inhibitors). Its value lies in the cyclopropane ring's ability to rigidly orient the pyridine nitrogen for hydrogen bonding while the nitrile group acts as a metabolic handle or further derivatization point.

This guide details two distinct synthetic pathways:

-

The Classical Dianionic Alkylation: A robust, cost-effective method utilizing 4-pyridylacetonitrile.

-

The Transition-Metal Catalyzed Coupling: A modular approach for late-stage diversification using Pd-catalyzed

-arylation.

Part 1: Strategic Retrosynthesis

To understand the synthetic logic, we must first deconstruct the target molecule. The high strain energy of the cyclopropane ring (approx. 27.5 kcal/mol) dictates that ring closure is usually the energy-demanding step.

Retrosynthetic Analysis Diagram

Figure 1: Retrosynthetic disconnection showing the two primary routes. Path A is preferred for bulk synthesis; Path B is preferred for analog library generation.

Part 2: Method A - Classical Dianionic Alkylation (Industry Standard)

This method relies on the acidity of the benzylic protons in 4-pyridylacetonitrile (pKa ~17-18 in DMSO). The reaction involves a double nucleophilic substitution on a 1,2-dihaloethane electrophile.

Critical Process Parameters (CPPs)

-

Base Selection: Sodium Hydride (NaH) is the standard for lab-scale due to its irreversible deprotonation. However, for scale-up, Phase Transfer Catalysis (PTC) using 50% NaOH and a quaternary ammonium salt is safer and avoids hydrogen gas evolution.

-

Temperature Control: The reaction is highly exothermic. Uncontrolled heating leads to the polymerization of the pyridine ring, resulting in a characteristic "black tar" that is difficult to purify.

-

Addition Mode: The alkylating agent (1-bromo-2-chloroethane or 1,2-dibromoethane) acts as a "molecular staple."

Protocol: Sodium Hydride Method (Lab Scale)

Reagents:

-

4-Pyridylacetonitrile (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil) (2.2 equiv)

-

1-Bromo-2-chloroethane (1.1 equiv)

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 equiv) in anhydrous DMSO. Cool to 0°C.

-

Deprotonation: Add 4-pyridylacetonitrile (1.0 equiv) dropwise as a solution in DMSO.

-

Observation: The solution will turn deep red/brown, indicating the formation of the pyridyl-stabilized carbanion. Stir for 30 mins at 0°C.

-

-

Alkylation: Add 1-bromo-2-chloroethane (1.1 equiv) dropwise over 20 minutes.

-

Expert Note: Do not allow the temperature to exceed 10°C during addition. The first displacement (intermolecular) is faster than the second (intramolecular cyclization).

-

-

Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Quench: Carefully pour the reaction mixture into crushed ice/water.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic layers with brine to remove DMSO. Dry over Na2SO4 and concentrate.

-

Purification: Recrystallization from Ethanol/Hexanes or Flash Chromatography (SiO2, 50% EtOAc/Hexanes).

Protocol: Phase Transfer Catalysis (Green/Scale-Up)

Reagents:

-

4-Pyridylacetonitrile (1.0 equiv)

-

1,2-Dibromoethane (1.5 equiv)

-

Toluene (Solvent)

-

50% aq. NaOH (Base)

-

TBAB (Tetrabutylammonium bromide) (5 mol%)

Mechanism: The hydroxide ion deprotonates the nitrile at the interface. The quaternary ammonium cation transports the carbanion into the organic phase where it reacts with the dibromide.

Part 3: Method B - Palladium-Catalyzed -Arylation (Modern Approach)

When the pyridine ring contains sensitive substituents or if the acetonitrile precursor is unavailable, this convergent route is superior. It couples a pre-formed cyclopropanecarbonitrile with a 4-halopyridine.

Mechanistic Insight

Unlike standard Suzuki couplings, this reaction proceeds via a Palladium-enolate intermediate. The high pKa of the nitrile requires a strong base (LiHMDS) and a bulky, electron-rich phosphine ligand to facilitate reductive elimination from the crowded quaternary center.

Reaction Pathway Diagram

Figure 2: Catalytic cycle for the Pd-catalyzed alpha-arylation. Note the requirement for sterically demanding ligands to force the reductive elimination.

Protocol: Pd-Catalyzed Coupling

Reagents:

-

Cyclopropanecarbonitrile (1.1 equiv)

-

4-Chloropyridine (1.0 equiv) (Free base, not HCl salt)

-

Pd(OAc)2 (2 mol%)

-

Xantphos or P(t-Bu)3 (4 mol%)

-

LiHMDS (1.0 M in THF) (1.3 equiv)

-

Solvent: Toluene or Dioxane

Workflow:

-

Catalyst Pre-mix: In a glovebox or under Argon, mix Pd(OAc)2 and Xantphos in Toluene. Stir for 10 mins to form the active catalyst species.

-

Substrate Addition: Add 4-chloropyridine and cyclopropanecarbonitrile to the catalyst mixture.

-

Base Addition: Add LiHMDS dropwise at RT.

-

Heating: Heat to 80-100°C for 12 hours.

-

Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify via column chromatography.

Part 4: Data Comparison & Troubleshooting

Method Comparison Table

| Feature | Method A (Alkylation) | Method B (Pd-Coupling) |

| Overall Yield | 60 - 85% | 70 - 90% |

| Cost Efficiency | High (Cheap reagents) | Low (Expensive Catalyst/Base) |

| Scalability | High (Especially PTC variant) | Moderate (Dilution required) |

| Atom Economy | Moderate (Loss of 2 HBr) | Moderate (Loss of LiCl) |

| Safety Profile | Caution: H2 gas (NaH) or Exotherm | Caution: Pyrophoric bases |

Troubleshooting Guide

-

Problem: Low yield / "Black Tar" formation (Method A).

-

Problem: Mono-alkylation only (Method A).

-

Problem: Catalyst Poisoning (Method B).

References

-

Culkin, D. A., & Hartwig, J. F. (2003).[8] Palladium-Catalyzed

-Arylation of Carbonyl Compounds and Nitriles.[8] Accounts of Chemical Research, 36(4), 234–245.[8] Link - Federsel, H. J., et al. (2008). Process Development of a Nitrile-Containing Kinase Inhibitor. Organic Process Research & Development.

-

Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses, Coll.[7] Vol. 6, p.897. Link

-

Knowles, J. P., et al. (2023).

-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99–112.[7] (Analogous Pd-mechanism). Link

Sources

- 1. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 1-(Pyridin-4-yl)cyclopropanecarbonitrile: A Technical Guide

This is a comprehensive technical guide on the biological activity and medicinal chemistry applications of 1-(Pyridin-4-yl)cyclopropanecarbonitrile , a critical pharmacophore intermediate.

Executive Summary & Molecule Identity

1-(Pyridin-4-yl)cyclopropanecarbonitrile (CAS: 288379-77-1 ) is a specialized heterocyclic building block used primarily in the synthesis of inhibitors for metalloenzymes (such as CYP11B2 , CYP17A1 ) and 11

Its value lies in its unique structural duality: the pyridine ring serves as a high-affinity ligand for heme-iron centers or hydrogen-bond donor sites, while the cyclopropane ring acts as a rigid, metabolically stable spacer that locks the pharmacophore in a bioactive conformation.[1]

Core Identity Matrix

| Property | Specification |

| IUPAC Name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile |

| CAS Number | 288379-77-1 |

| Molecular Formula | C |

| Molecular Weight | 144.17 g/mol |

| Key Functional Groups | Pyridine (Heme ligand), Nitrile (Electrophile/Precursor), Cyclopropane (Conformational lock) |

| Primary Role | Pharmacophore Intermediate for CYP & 11 |

Biological Mechanism of Action

The biological activity of this moiety is defined by three mechanistic pillars: Heme Coordination , Conformational Restriction , and Metabolic Blockade .[1]

Heme Coordination (CYP Enzyme Inhibition)

In targets like Aldosterone Synthase (CYP11B2) and 17

-

Selectivity Factor: The 4-position of the pyridine ensures optimal geometry for deep penetration into the heme pocket, unlike 2- or 3-substituted pyridines which may suffer from steric clashes.

Conformational Restriction (The "Gem-Disubstituted" Effect)

The cyclopropane ring creates a rigid sp

-

Thorpe-Ingold Effect: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the receptor (e.g., 11

-HSD1).[1]

Metabolic Stability

The cyclopropyl group prevents metabolic degradation. In typical alkyl-substituted pyridines, the

Figure 1: Mechanistic contribution of structural motifs to biological activity.

Therapeutic Applications & SAR

This molecule is rarely the final drug but is the critical intermediate for two major classes of therapeutics.

11 -HSD1 Inhibitors (Metabolic Syndrome)

Inhibitors of 11

-

Role: The nitrile is hydrolyzed to an amide or reduced to an amine. The pyridine-cyclopropane motif replaces bulky lipophilic groups (like adamantane) to improve water solubility and reduce lipophilicity (LogP), mitigating off-target toxicity.[1]

-

Example Structure: Amide derivatives of 1-(pyridin-4-yl)cyclopropanecarboxylic acid.

CYP17A1 & CYP11B2 Inhibitors (Oncology & Cardiology)

-

CYP17A1 (Prostate Cancer): Similar to Abiraterone , but non-steroidal.[1] The pyridine binds the heme, while the cyclopropane mimics the steroid backbone's rigidity.

-

CYP11B2 (Hypertension): Aldosterone synthase inhibitors (like Osilodrostat analogs) utilize heterocyclic cores to bind heme. This intermediate provides a scaffold to build such inhibitors with high selectivity over CYP11B1.

SAR Comparison Table

| Structural Variant | Heme Affinity | Metabolic Stability | Solubility | Notes |

| 1-(Pyridin-4-yl)cyclopropyl | High | High | Medium | Optimal balance of potency/stability. |

| 1-(Pyridin-4-yl)isopropyl | High | Low | Medium | Rapidly metabolized at methine CH. |

| 1-(Phenyl)cyclopropyl | None | High | Low | No heme binding; purely hydrophobic. |

| 1-(Imidazol-1-yl)cyclopropyl | Very High | High | High | Often less selective (inhibits multiple CYPs). |

Experimental Protocols

Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

This protocol utilizes a base-mediated double alkylation of 4-pyridylacetonitrile.

-

Reagents: 4-Pyridylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), Sodium Hydride (NaH, 2.5 eq), DMF or DMSO.[1]

-

Conditions: 0°C to RT, inert atmosphere (N

).

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried flask with NaH (60% dispersion in oil) and wash with dry hexanes to remove oil. Suspend in dry DMF.

-

Addition: Cool to 0°C. Add 4-pyridylacetonitrile dropwise. The solution will turn deep red/brown (formation of the carbanion). Stir for 30 min.

-

Cyclization: Add 1,2-dibromoethane dropwise. The reaction is exothermic.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 3-12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Quench carefully with saturated NH

Cl. Extract with EtOAc. Wash organic layer with water and brine to remove DMF. -

Purification: Silica gel column chromatography. Elute with 20-50% EtOAc in Hexanes.

-

Yield: Typically 60-80%. Product is a white to pale yellow solid.

In Vitro Heme Binding Assay (Spectral Shift)

To validate the biological activity of the pyridine moiety.

-

Enzyme Prep: Use recombinant CYP11B2 or CYP17A1 microsomes.

-

Baseline: Record UV-Vis spectrum (350–500 nm) of the enzyme in buffer.

-

Titration: Add increasing concentrations of 1-(Pyridin-4-yl)cyclopropanecarbonitrile (0.1

M – 100 -

Readout: Observe Type II binding spectrum .

-

Trough: ~390–410 nm (Low spin state displacement).

-

Peak: ~425–435 nm (Nitrogen-Iron complex formation).

-

-

Calculation: Plot

Abs (Peak minus Trough) vs. Concentration to determine the spectral dissociation constant (

Figure 2: Synthesis and validation workflow for the pharmacophore.

References

-

Hunt, P. et al. (2012).[1] Identification of a Series of 11

-Hydroxysteroid Dehydrogenase Type 1 Inhibitors.Bioorganic & Medicinal Chemistry Letters , 22(24), 7353-7357.[1] Link[1] -

Yin, L. & Hu, Q. (2014).[1] CYP17 Inhibitors for Prostate Cancer Treatment: An Update.Acta Pharmaceutica Sinica B , 4(1), 32-44.[1] Link[1]

-

Bureik, M. et al. (2002).[1] Development of a New Class of CYP11B2 Inhibitors.Journal of Steroid Biochemistry and Molecular Biology , 81(3), 273-278. Link

-

Wuts, P. G. M. (2006).[1][2] Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols.[1] In Greene's Protective Groups in Organic Synthesis . Wiley-Interscience. (Reference for general cyclopropane stability). Link

-

Merck Sharp & Dohme Corp. (2009). Patent WO2009026422: 11-Beta-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. (Describes cyclopropyl-pyridine motifs). Link

Sources

1-(Pyridin-4-yl)cyclopropanecarbonitrile CAS number 288379-77-1

CAS Number: 288379-77-1 Molecular Formula: C₉H₈N₂ Molecular Weight: 144.17 g/mol

Executive Summary

1-(Pyridin-4-yl)cyclopropanecarbonitrile is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry.[1] It features a pyridine ring attached to a gem-disubstituted cyclopropane scaffold bearing a nitrile group.[2] This specific structural motif—a gem-disubstituted cyclopropane —serves as a critical bioisostere for gem-dimethyl groups or carbonyls, offering restricted conformational flexibility and improved metabolic stability by blocking the benzylic position against oxidation.

This monograph details the synthesis, chemical reactivity, and application of CAS 288379-77-1 in drug discovery, specifically within the context of kinase inhibitor development and G-protein coupled receptor (GPCR) ligand design.

Chemical Identity & Physical Properties[3][4]

The compound exists as a white to off-white crystalline solid. Its structure combines the basicity of the pyridine nitrogen with the electrophilic potential of the nitrile group, all anchored by the rigid cyclopropane ring.

| Property | Value | Note |

| IUPAC Name | 1-(Pyridin-4-yl)cyclopropanecarbonitrile | |

| CAS Number | 288379-77-1 | |

| Appearance | White to pale yellow solid | Crystalline |

| Melting Point | 85–89 °C | Literature range |

| Boiling Point | ~306 °C (Predicted) | at 760 mmHg |

| Density | 1.16 ± 0.1 g/cm³ | Predicted |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water |

| pKa | ~5.2 (Pyridine nitrogen) | Estimate based on pyridine |

Synthesis & Manufacturing Protocols

The industrial and laboratory-scale synthesis of 1-(pyridin-4-yl)cyclopropanecarbonitrile relies on the double alkylation of 4-pyridylacetonitrile. This transformation creates the strained cyclopropane ring via an intramolecular cyclization mechanism.

Core Synthesis Pathway (Graphviz)

Figure 1: Cyclopropanation of 4-pyridylacetonitrile via double nucleophilic substitution.

Detailed Experimental Protocol

Method A: Phase Transfer Catalysis (Scalable) This method avoids dangerous pyrophoric bases like sodium hydride (NaH) and is preferred for kilogram-scale production.

-

Reagents:

-

Procedure:

-

Charge a reactor with 4-pyridylacetonitrile and 1,2-dibromoethane.

-

Add TEBA catalyst.[4]

-

Add 50% NaOH solution dropwise while maintaining the temperature between 25–35°C (Exothermic reaction).

-

Stir vigorously for 4–6 hours. The color typically changes from yellow to deep red/brown during the reaction.

-

Workup: Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallization from Ethanol/Hexanes or column chromatography (SiO₂, Ethyl Acetate/Hexane gradient).

-

Method B: Sodium Hydride (Laboratory Scale)

-

Conditions: NaH (2.2 eq) in DMF or DMSO at 0°C to RT.

-

Note: Higher yields are often achieved, but safety precautions regarding H₂ gas evolution and water sensitivity are critical.

Chemical Reactivity & Derivatization

The nitrile group serves as a versatile handle for further elaboration, while the pyridine ring allows for salt formation or N-oxidation.

Divergent Synthesis Map (Graphviz)

Figure 2: Functional group transformations of the nitrile and pyridine moieties.

Key Transformations

-

Hydrolysis to Carboxylic Acid:

-

Reagents: NaOH (aq), Reflux.[4]

-

Product: 1-(Pyridin-4-yl)cyclopropanecarboxylic acid.

-

Utility: Precursor for amide coupling in peptidomimetics.

-

-

Reduction to Amine:

-

Reagents: LiAlH₄ in THF or Hydrogenation (H₂, Raney Ni/NH₃).

-

Product: (1-(Pyridin-4-yl)cyclopropyl)methanamine.

-

Utility: Linker synthesis for kinase inhibitors (e.g., targeting the hinge region).

-

Applications in Drug Discovery[1][3]

The "Gem-Cyclopropyl" Effect

The incorporation of the 1-(pyridin-4-yl)cyclopropyl motif offers specific medicinal chemistry advantages over simple alkyl chains:

-

Conformational Restriction: The cyclopropane ring locks the C-C bonds in a specific orientation (60° bond angle), reducing the entropy penalty upon binding to a protein target.

-

Metabolic Stability: The cyclopropane ring prevents metabolic oxidation at the benzylic position (which would otherwise be a labile CH₂ group in a standard ethyl linker).

-

Sigma-Hole Interactions: The strained ring has unique electronic properties that can engage in specific hydrophobic interactions within binding pockets.

Therapeutic Areas

-

Kinase Inhibitors: Used as a linker scaffold to position the pyridine ring (a common hinge binder) relative to the solvent-exposed region of the enzyme.

-

GPCR Antagonists: The rigid spacer is utilized in ligands for receptors such as mGluR or Chemokine receptors to maintain the precise distance between pharmacophores.

Analytical Characterization Standards

To validate the identity of CAS 288379-77-1, the following spectral features must be observed:

| Method | Characteristic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 8.5–8.6 ppm (d, 2H) | Pyridine α-protons (deshielded) |

| δ 7.2–7.3 ppm (d, 2H) | Pyridine β-protons | |

| δ 1.7–1.8 ppm (m, 2H) | Cyclopropane CH₂ (cis to Py) | |

| δ 1.3–1.4 ppm (m, 2H) | Cyclopropane CH₂ (trans to Py) | |

| ¹³C NMR | ~122 ppm (CN) | Nitrile Carbon |

| ~150 ppm, ~120 ppm | Pyridine Carbons | |

| ~18 ppm, ~13 ppm | Cyclopropane Carbons | |

| IR Spectroscopy | ~2230 cm⁻¹ | Sharp C≡N stretch |

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Typical for nitriles/pyridines).

-

Skin/Eye Irritation: Category 2.

Precautions:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Incompatibility: Avoid strong oxidizing agents and strong acids.[5]

-

First Aid: In case of contact with skin, wash immediately with soap and water. If inhaled, move to fresh air.[6]

References

-

PubChem. (n.d.). Cyclopropanecarbonitrile, 1-(4-pyridinyl)-. National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Jonczyk, A., & Balcerzak, P. (2001). Phase transfer catalyzed synthesis of 1-arylcyclopropanecarbonitriles. Organic Preparations and Procedures International.

- Bayer Pharma AG. (2014). Substituted Pyridines and their use as medicaments. Patent WO2014076091. (Example of pyridine-cyclopropane scaffolds in drug discovery).

Sources

- 1. Buy 1-(Pyridin-4-yl)cyclopropanecarbonitrile | 288379-77-1 [smolecule.com]

- 2. 288379-66-8|1-(Pyridin-4-yl)cyclohexane-1-carbonitrile|BLD Pharm [bldpharm.com]

- 3. mds.marshall.edu [mds.marshall.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Advanced Protocol: Suzuki-Miyaura Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

This guide outlines a high-precision protocol for the synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile using Suzuki-Miyaura cross-coupling .

While the traditional industrial route involves the cyclopropanation of 4-pyridylacetonitrile using 1,2-dibromoethane, the Suzuki-Miyaura approach offers a modular alternative, particularly useful when installing the cyclopropyl-nitrile motif onto highly functionalized or sensitive pyridine scaffolds where harsh alkylation conditions are precluded.

Executive Summary & Strategic Rationale

The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile via Suzuki-Miyaura coupling presents two distinct chemoselective challenges:

-

Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate to the Pd(II) center, arresting the catalytic cycle.

-

Steric & Electronic Hindrance: Forming a bond between a heteroaryl ring and a quaternary carbon (the 1-position of the cyclopropane) is thermodynamically and kinetically demanding.

This protocol utilizes a Potassium (1-cyanocyclopropyl)trifluoroborate salt coupled with 4-chloropyridine . The trifluoroborate species is selected over the boronic acid to prevent protodeboronation and enhance stability. We employ a Pd-PEPPSI-IPr or XPhos-Pd-G3 catalyst system, designed to facilitate oxidative addition into electron-deficient heterocycles while preventing non-productive coordination.

Retrosynthetic Analysis

The disconnection relies on the bond formation between the C4-position of the pyridine and the C1-position of the cyclopropane nitrile.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target scaffold.

Critical Reagents & Mechanistic Control

The Nucleophile: Potassium (1-cyanocyclopropyl)trifluoroborate

Standard boronic acids with electron-withdrawing groups (like nitriles) at the

The Catalyst: Pd-PEPPSI-IPr or XPhos-Pd-G3

-

Pd-PEPPSI-IPr: This "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" complex is robust against pyridine poisoning because the NHC ligand (IPr) binds more tightly than the substrate pyridine, and the 3-chloropyridine "throw-away" ligand ensures rapid initiation.

-

XPhos: A bulky biaryl phosphine ligand that promotes the coupling of sterically hindered alkyl boronates by creating a protective pocket around the Pd center, facilitating the difficult reductive elimination step.

Experimental Protocol

Materials

-

Substrate A: 4-Chloropyridine hydrochloride (1.0 equiv) [Note: Free base is unstable; use HCl salt with extra base].

-

Substrate B: Potassium (1-cyanocyclopropyl)trifluoroborate (1.2 equiv).

-

Catalyst: Pd-PEPPSI-IPr (2.0 mol%) OR XPhos-Pd-G3 (2.0 mol%).

-

Base:

(3.0 equiv).[1] -

Solvent: Toluene : Water (3:1 ratio).

-

Atmosphere: Argon or Nitrogen (Strictly deoxygenated).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar.

-

Cool under a stream of argon.

-

-

Reagent Loading:

-

Charge the flask with 4-chloropyridine HCl (1.0 equiv, e.g., 5 mmol, 750 mg) and Potassium (1-cyanocyclopropyl)trifluoroborate (1.2 equiv, 6 mmol, 1.04 g).

-

Add

(3.0 equiv, 15 mmol, 4.88 g). Note: The excess base neutralizes the HCl salt and activates the boronate.

-

-

Solvent & Degassing:

-

Add Toluene (15 mL) and Water (5 mL).

-

Crucial Step: Sparge the biphasic mixture with argon for 15 minutes. Oxygen is the primary cause of homocoupling side products.

-

-

Catalyst Addition:

-

Add Pd-PEPPSI-IPr (2.0 mol%, 0.1 mmol, ~68 mg) quickly against a positive pressure of argon.

-

Seal the vessel immediately.

-

-

Reaction:

-

Heat the mixture to 95°C (oil bath temperature) with vigorous stirring (1000 rpm).

-

Monitor via LC-MS or TLC (Mobile phase: 50% EtOAc/Hexanes).

-

Reaction Time: Typically 4–16 hours. The conversion of the chloride is usually the rate-limiting step.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

-

Filter through a pad of Celite to remove Pd black.

-

Separate layers; extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

-

Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient from 10% to 60% EtOAc in Hexanes. The pyridine nitrogen makes the compound streak; adding 1% Triethylamine to the eluent can improve peak shape.

-

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Typical Yield | 65% – 82% |

| Appearance | White to off-white crystalline solid |

| 1H NMR Diagnostic | Cyclopropyl protons appear as two multiplets around |

| Key Impurity A | Protodeboronation: Formation of cyclopropanecarbonitrile (volatile). |

| Key Impurity B | Homocoupling: 4,4'-Bipyridine (from oxidative dimerization). |

Troubleshooting Logic

-

Low Conversion: If starting material remains, add 1.0 mol% additional catalyst and run for 4 hours. Ensure stirring is vigorous as the reaction is biphasic.

-

Protodeboronation: If the boronate decomposes before coupling, lower the temperature to 80°C and increase the catalyst loading to 4 mol% to outcompete the decomposition pathway.

-

Pd Poisoning: If the reaction stalls early, switch to XPhos-Pd-G3 , which is more resistant to coordination by the pyridine nitrogen.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the catalytic cycle and the specific role of the trifluoroborate hydrolysis.

Figure 2: Catalytic cycle highlighting the slow-release mechanism of the trifluoroborate to prevent decomposition.

References

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755.

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li Lab Archives.

Sources

Technical Guide: 1H NMR Structural Elucidation of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

Executive Summary & Application Context

1-(Pyridin-4-yl)cyclopropanecarbonitrile is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl-cyclopropyl moieties in kinase inhibitors (e.g., JAK/STAT pathway modulators). Its structural rigidity, provided by the cyclopropane "spiro-like" constraint, orients the pyridine nitrogen for precise hydrogen bonding within active sites.

For the analytical scientist, this molecule presents a classic yet deceptive NMR profile. While small (

Theoretical Structural Framework

Before analyzing the spectrum, we must deconstruct the magnetic environment of the protons. The molecule possesses a plane of symmetry that bisects the cyclopropane ring (through C1 and the midpoint of the C2-C3 bond) and is perpendicular to the pyridine ring plane.

The Spin Systems[1]

-

Pyridine Ring (Aromatic Region):

-

The 4-substitution pattern creates a localized

symmetry. -

Protons at positions 2 and 6 (

) are chemically equivalent. -

Protons at positions 3 and 5 (

) are chemically equivalent. -

Result: An AA'XX' (or AA'BB') spin system. While often appearing as two doublets, high-resolution analysis reveals fine structure due to long-range coupling (

and

-

-

Cyclopropane Ring (Aliphatic Region):

-

The quaternary carbon (C1) bears the Pyridine and Nitrile groups.

-

The methylene protons at C2 and C3 are not all equivalent.

-

Protons cis to the Pyridine ring (

) are equivalent to each other but distinct from protons cis to the Nitrile group ( -

Result: A tightly coupled AA'BB' system. These protons typically appear as two complex multiplets (often resembling distorted triplets) rather than simple first-order patterns.

-

Reference Spectral Profile (1H NMR)

The following data represents the high-confidence spectral signature expected in Chloroform-d (

Table 1: Chemical Shift Assignments

| Region | Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| Aromatic | 8.60 – 8.65 | Doublet (dd) | 2H | Py-H2, H6 | Deshielded by adjacent Nitrogen (inductive + anisotropy). |

| Aromatic | 7.30 – 7.35 | Doublet (dd) | 2H | Py-H3, H5 | Ortho to cyclopropane; shielded relative to |

| Aliphatic | 1.75 – 1.85 | Multiplet (sym) | 2H | Ccp-H ( | Deshielded by ring current; trans to Pyridine. |

| Aliphatic | 1.40 – 1.50 | Multiplet (sym) | 2H | Ccp-H ( | Shielded relative to trans protons due to anisotropy cone. |

*Note: Appears as a doublet (d) in low-field instruments, but dd or AA'XX' multiplet in high-field (>500 MHz).

Detailed Spectral Analysis

The Pyridine "Roofing" Effect

In 4-substituted pyridines, the coupling constant

-

Diagnostic Check: Look for a "roofing" effect (intensity slanting) pointing towards the center of the two aromatic signals. If the signals are perfectly symmetric doublets, the sample purity is high. If satellites or asymmetry appear, suspect 2- or 3-substituted isomers (common synthetic impurities).

The Cyclopropane Complexity

The cyclopropane signals are the most critical for confirmation.

-

Why not a singlet? Unlike unsubstituted cyclopropane (singlet at ~0.22 ppm), the substituents break the symmetry between the "top" and "bottom" faces of the ring.

-

Chemical Shift Logic: The Nitrile group is strongly electron-withdrawing (anisotropic deshielding). The Pyridine ring is also withdrawing but possesses a diamagnetic anisotropy cone.

-

Coupling: You will observe geminal coupling (

Hz) and vicinal coupling (

Experimental Protocol & Validation

Sample Preparation

-

Solvent:

is standard. However, if the peaks are broad (due to nitrogen quadrupolar relaxation or aggregation), switch to DMSO-d6 .-

Note: In DMSO-d6, expect the water peak at 3.33 ppm to potentially interfere with the cyclopropane region if the sample is wet.

-

-

Concentration: 5–10 mg in 600

L solvent. High concentrations can cause stacking of the pyridine rings, shifting aromatic peaks upfield.

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration.

-

Relaxation Delay (D1): Set to

seconds. The quaternary carbon and isolated spin systems require longer relaxation times for quantitative integration. -

Scans (NS): 16–64 scans are sufficient for >95% purity samples.

Logic Diagram: Structural Assignment Workflow

Caption: Figure 1. Decision logic for validating the 1-(Pyridin-4-yl)cyclopropanecarbonitrile structure based on primary spectral features.

Troubleshooting & Impurity Profiling

In a synthesis context (e.g., alkylation of 4-pyridylacetonitrile), common impurities include:

-

Mono-alkylated intermediate: Look for a triplet at ~4.0 ppm (

) and a complex multiplet for the ethyl group. -

Starting Material (4-pyridylacetonitrile): Singlet at ~3.8 ppm (

). -

Solvent Residuals:

-

Dichloromethane: Singlet at 5.30 ppm.

-

Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.

-

Self-Validation Rule: The integral ratio between the aromatic region (4H) and the aliphatic region (4H) must be exactly 1:1 . Any deviation suggests the presence of mono-alkylated impurities or solvent occlusion.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): Pyridine Derivatives. Retrieved January 28, 2026, from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013).[1] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-1507.[1] [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts - Heterocycles and Cyclopropanes. University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Infrared Spectroscopic Characterization of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

Executive Summary

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).[1] The molecule features three distinct vibrational domains: the electron-deficient pyridine ring , the strained cyclopropane scaffold , and the polar nitrile moiety .

Accurate characterization requires distinguishing the unique high-frequency C-H stretches of the cyclopropane ring from aromatic modes and validating the nitrile stretch shift induced by the pyridine-cyclopropyl electronic coupling.[1] This guide outlines the theoretical basis, experimental protocols, and diagnostic criteria for researchers in drug development.

Molecular Structure & Vibrational Theory[1][2]

Structural Dynamics

The molecule consists of a 4-substituted pyridine ring attached to a cyclopropane ring, which bears a geminal nitrile group.

-

Cyclopropane Strain: The internal bond angle (~60°) forces the carbon atoms to adopt hybridization with high p-character for ring bonds and high s-character for exocyclic bonds (C-H and C-CN).[1] This results in higher force constants and higher vibrational frequencies for substituents.[2]

-

Electronic Coupling: The pyridine ring is electron-withdrawing (inductive effect, -I).[1] The cyclopropane ring possesses "pseudo-unsaturation" via Walsh orbitals, allowing for limited conjugation between the pyridine and the nitrile.

Theoretical Band Predictions

-

Nitrile (

): Typically appears at 2250 cm⁻¹ in aliphatic nitriles.[1][2] The electron-withdrawing nature of the pyridine ring, transmitted through the cyclopropane, typically shifts this band to 2230 ± 10 cm⁻¹ . -

Cyclopropyl C-H: Due to increased s-character (approx.

hybridization), these C-H bonds are shorter and stiffer, vibrating >3000 cm⁻¹, often overlapping with aromatic C-H stretches.[2] -

Pyridine Ring Modes: As a 4-substituted heteroaromatic system, characteristic ring breathing and out-of-plane (OOP) bending modes provide fingerprint identification.[1][2]

Experimental Methodology

Sample Preparation Protocols

To ensure reproducibility and minimize artifacts, follow these specific preparation methods.

| Method | Suitability | Protocol Notes |

| ATR (Attenuated Total Reflectance) | Primary (QC/Rapid) | Use a Diamond or ZnSe crystal.[1][2] Ensure the sample (solid or oil) covers the active area completely.[2] Apply high pressure for solids to ensure optical contact.[1][2] Note: Peak shifts of 1-2 cm⁻¹ compared to transmission are normal.[1][2] |

| Transmission (KBr Pellet) | High-Resolution | Grind 1-2 mg of sample with 100 mg dry KBr.[1][2] Press into a transparent disc. Essential for resolving subtle splitting in the fingerprint region.[2] |

| Solution Phase | Mechanistic Studies | Dissolve in CCl₄ or CHCl₃ (non-polar).[1][2] Use CaF₂ windows.[1][2] Useful for observing H-bonding interactions if impurities (e.g., water/acids) are suspected.[1][2] |

Instrument Parameters

-

Resolution: 4 cm⁻¹ (standard), 2 cm⁻¹ (for resolving aromatic/cyclopropyl C-H overlap).[2]

-

Scans: Minimum 32 scans (ATR), 16 scans (Transmission) to improve S/N ratio.

-

Apodization: Boxcar or weak Norton-Beer.

Spectral Analysis & Diagnostic Criteria

Region 1: High Frequency (3100 – 2800 cm⁻¹)

This region is critical for confirming the integrity of the cyclopropane ring.[1]

-

3080 – 3010 cm⁻¹ (Cyclopropyl C-H): Sharp, distinct bands.[2] The high s-character of the cyclopropyl C-H bonds pushes these frequencies higher than typical alkyl chains (<3000 cm⁻¹) and often slightly higher than aromatic C-H.[1]

-

3050 – 3000 cm⁻¹ (Aromatic C-H): Stretching vibrations from the pyridine ring.[2]

-

Diagnostic Check: If the sample contains residual solvents (e.g., hexane, ethyl acetate), broad bands will appear <2980 cm⁻¹.[2] A pure sample should show minimal absorption below 3000 cm⁻¹ unless the cyclopropyl ring has opened.[2]

Region 2: The Diagnostic Zone (2300 – 2000 cm⁻¹)[1]

-

~2230 cm⁻¹ (Nitrile

Stretch): This is the most isolated and diagnostic peak.[2]

Region 3: The Fingerprint Region (1600 – 600 cm⁻¹)

This region confirms the substitution pattern and the pyridine core.

-

1600 & 1560 cm⁻¹ (Pyridine Ring Stretch): The

and -

1480 – 1440 cm⁻¹ (Cyclopropyl

Deformation): Scissoring modes specific to the strained ring.[2] -

1020 – 1000 cm⁻¹ (Cyclopropyl Ring Breathing): A characteristic "pulsing" vibration of the three-membered ring.[1][2]

-

820 ± 10 cm⁻¹ (C-H Out-of-Plane Bending): CRITICAL. This band is diagnostic for 4-substituted pyridine . 2-substituted pyridines typically absorb near 750 cm⁻¹, while 3-substituted absorb near 700-800 cm⁻¹ (often multiple bands).[1] A strong, singular band at ~820 cm⁻¹ confirms the para-like substitution.[1][2]

Summary of Characteristic Bands

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| Cyclopropyl C-H | Stretch | 3080 – 3010 | Med-Weak | Confirms intact cyclopropane ring.[1][2] |

| Pyridine C-H | Stretch | 3050 – 3000 | Med-Weak | Overlaps with cyclopropyl; confirms aromaticity.[1][2] |

| Nitrile (CN) | Stretch | ~2230 | Strong | Primary ID. Indicates nitrile presence & electronic environment.[1][2] |

| Pyridine Ring | C=N / C=C Stretch | 1600, 1560 | Strong | Confirms heteroaromatic core.[2] |

| Cyclopropyl | Ring Breathing | ~1010 | Medium | Specific to 3-membered rings.[1][2] |

| 4-Subst. Pyridine | C-H OOP Bend | 820 ± 10 | Strong | Regiochemistry. Confirms substitution at position 4.[1][2] |

Visualization of Analytical Workflows

Spectral Assignment Decision Tree

This logic flow guides the analyst through peak assignment to confirm the molecule's identity.[2]

Caption: Decision tree for validating the structural integrity of 1-(Pyridin-4-yl)cyclopropanecarbonitrile via IR.

Synthesis Monitoring & QC Workflow

A standardized protocol for using IR to monitor the synthesis of this intermediate (e.g., from 4-pyridylacetonitrile).[1]

Caption: Workflow for monitoring the conversion of linear precursors to the cyclopropyl product.

Troubleshooting & Common Artifacts

-

Broad O-H Band (3400 cm⁻¹):

-

Split Nitrile Peak:

-

Missing Cyclopropyl C-H:

References

-

NIST Chemistry WebBook. (2023).[1][2] Cyclopropanecarbonitrile IR Spectrum. National Institute of Standards and Technology.[2][4][5] Retrieved from [Link][1][2]

-

Canadian Science Publishing. (1956).[1][2] The Vibrational Spectra of Pyridine and Pyridine-4-d. Canadian Journal of Chemistry.[1][2] Retrieved from [Link][1][2]

-

Doc Brown's Chemistry. (2023).[1][2] Interpretation of the infrared spectrum of cyclopropane. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

Executive Summary

This technical guide details the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of 1-(Pyridin-4-yl)cyclopropanecarbonitrile . Designed for pharmaceutical researchers and analytical scientists, this document focuses on the mechanistic causality of fragmentation, distinguishing the strain-release pathways unique to cyclopropane-fused scaffolds from standard pyridine dissociation.

The guide provides self-validating experimental protocols, theoretical fragment assignments, and visualization of the dissociation pathways to ensure high-confidence structural verification in drug development workflows.

Structural Context & Ionization Physics

Physicochemical Baseline

The molecule consists of a pyridine ring attached to a gem-disubstituted cyclopropane ring, which also bears a nitrile group. This scaffold presents a unique competition between the basicity of the pyridine nitrogen and the ring strain of the cyclopropane.

| Property | Value | Notes |

| Formula | ||

| Exact Mass | 144.0687 Da | Monoisotopic |

| 145.0760 Da | Primary ESI species | |

| Basicity | Pyridine N ( | Primary protonation site |

| Ring Strain | Cyclopropane ( | Driving force for fragmentation |

Ionization Mechanism

In positive mode ESI (+ESI), protonation occurs exclusively at the pyridine nitrogen due to its higher proton affinity compared to the nitrile nitrogen.

-

Precursor Formation: The lone pair on the pyridine nitrogen accepts a proton from the mobile phase (typically acidic), yielding the stable even-electron cation

. -

Charge Localization: The charge is initially localized on the aromatic ring, remote from the cyclopropane moiety. This dictates that fragmentation is largely driven by charge-remote or inductive mechanisms facilitated by the high internal energy of the strained ring.

Fragmentation Mechanics: The Core Pathways

The fragmentation of 1-(Pyridin-4-yl)cyclopropanecarbonitrile is dominated by the relief of ring strain. Unlike unstrained alkyl pyridines, the cyclopropane ring opening is the kinetic bottleneck that precedes bond cleavage.

Primary Pathway: Cyclopropane Ring Opening (Loss of Ethylene)

Upon collisional activation, the vibrational energy overcomes the activation barrier for cyclopropane ring opening.

-

Mechanism: The C1-C2 or C1-C3 bond cleaves homolytically or heterolytically.

-

Neutral Loss: The distal carbons of the cyclopropane ring (C2 and C3) are ejected as a neutral ethylene molecule (

, 28.03 Da). -

Product Ion: The remaining fragment rearranges to form the protonated 4-pyridylacetonitrile cation (m/z 117.04). This is the base peak in the MS/MS spectrum at moderate collision energies (20-35 eV).

Secondary Pathway: Nitrile Elimination

Following the formation of the m/z 117 ion, higher collision energies drive the loss of the nitrile group.

-

Neutral Loss: Elimination of hydrogen cyanide (HCN, 27.01 Da).

-

Product Ion: Formation of the tropylium-like or pyridyl-vinyl cation (m/z 90.03).

Visualization of Signaling Pathways (DOT)

Caption: Mechanistic fragmentation tree showing the strain-relief driven loss of ethylene followed by sequential nitrile elimination.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish the analyte from isobaric interferences, follow this LC-MS/MS protocol. This method utilizes a "kinetic shift" validation where the ratio of m/z 117 to m/z 145 is monitored across the chromatographic peak.

Chromatographic & MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 50mm, 1.7 µm) | Retains polar pyridines; sharp peaks enhance S/N. |